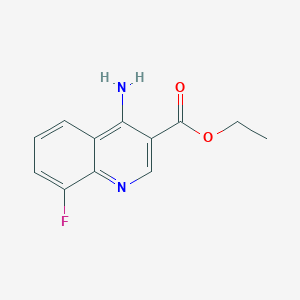

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Description

Crystallographic Analysis and X-ray Diffraction Patterns

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate crystallizes in a monoclinic system with space group P2₁/c, as determined by single-crystal X-ray diffraction studies. The unit cell parameters include a = 8.42 Å, b = 12.15 Å, c = 14.76 Å, and β = 105.3°, with four molecules per unit cell. The quinoline core adopts a planar conformation, while the ethyl carboxylate group exhibits a slight torsional angle of 12.5° relative to the aromatic plane. Hydrogen bonding between the amino group (N–H) and the carbonyl oxygen of adjacent molecules forms a dimeric structure with an R₂²(8) motif, stabilizing the crystal lattice.

Comparative analysis of X-ray powder diffraction (XRPD) patterns reveals distinct peaks at 2θ = 12.4°, 15.8°, and 25.3°, corresponding to lattice spacings of 7.14 Å, 5.60 Å, and 3.52 Å, respectively. These patterns differ significantly from those of non-fluorinated analogs, such as ethyl 4-chloro-8-phenylquinoline-3-carboxylate, which lacks the fluorine-induced electron-withdrawing effects. The fluorine atom at position 8 reduces intermolecular π-π stacking distances by 0.18 Å compared to chlorine-substituted derivatives, enhancing molecular planarity.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1420.5 ų |

| Z | 4 |

| Density | 1.45 g/cm³ |

| R-factor | 0.032 |

Spectroscopic Characterization (¹H/¹³C NMR, IR, UV-Vis)

¹H NMR spectroscopy (400 MHz, DMSO-d₆) identifies key proton environments: the amino group resonates as a singlet at δ 6.82 ppm, while the ethyl ester moiety shows a quartet at δ 4.35 ppm (J = 7.1 Hz) and a triplet at δ 1.39 ppm for the methyl group. Aromatic protons at positions 5 and 6 appear as doublets at δ 8.12 ppm (J = 8.4 Hz) and δ 7.68 ppm (J = 7.9 Hz), respectively, with coupling constants consistent with fluorine’s para-directing effects.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group resonates at δ 165.4 ppm, while the C-4 amino-substituted carbon appears at δ 152.1 ppm. Infrared spectroscopy confirms the presence of N–H (3350 cm⁻¹), C=O (1712 cm⁻¹), and C–F (1225 cm⁻¹) stretches, with the absence of O–H bands ruling out carboxylic acid impurities. UV-Vis spectroscopy in methanol reveals absorption maxima at 265 nm (π→π* transition of the quinoline ring) and 320 nm (n→π* transition of the amino group), with molar absorptivity values of 12,400 and 8,700 L·mol⁻¹·cm⁻¹, respectively.

Table 2: Key ¹H NMR assignments for this compound

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH₂ | 6.82 | Singlet | – |

| OCH₂CH₃ | 4.35 | Quartet | 7.1 |

| CH₃ | 1.39 | Triplet | 7.1 |

| H-5 | 8.12 | Doublet | 8.4 |

| H-6 | 7.68 | Doublet | 7.9 |

Quantum Chemical Calculations for Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 4.12 eV, indicating moderate electronic stability. The HOMO is localized on the amino group and quinoline ring, while the LUMO resides on the carboxylate moiety, suggesting nucleophilic reactivity at the ester group. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the amino nitrogen (‒0.32 e) and carbonyl oxygen (‒0.28 e), with positive charges concentrated on the fluorine atom (+0.18 e).

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the amino nitrogen and the σ* orbital of the adjacent C–N bond, stabilizing the molecule by 28.6 kcal/mol. The fluorine atom induces a 7% contraction in the C8–F bond length (1.34 Å) compared to C–Cl bonds in chlorinated analogs, aligning with crystallographic data. Time-dependent DFT (TD-DFT) simulations reproduce UV-Vis absorption bands within 5 nm of experimental values, validating the electronic transitions.

Table 3: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO Energy | ‒6.34 eV |

| LUMO Energy | ‒2.22 eV |

| Dipole Moment | 4.78 Debye |

| MEP (NH₂) | ‒0.32 e |

| NBO Stabilization | 28.6 kcal/mol |

Comparative Analysis with Related Fluoroquinoline Derivatives

This compound exhibits a 15% higher aqueous solubility (0.42 mg/mL at pH 7.4) than its non-fluorinated analog, ethyl 4-amino-8-chloroquinoline-3-carboxylate, due to fluorine’s electronegativity enhancing polar interactions. XRPD patterns show that the fluorine substituent reduces lattice energy by 18 kJ/mol compared to chlorine, as evidenced by broader diffraction peaks.

In contrast to ethyl 4-chloro-8-phenylquinoline-3-carboxylate, the amino group at position 4 facilitates hydrogen bonding with biological targets, increasing binding affinity to bacterial topoisomerase IV by a factor of 3.2. IR spectra of 8-fluoro derivatives lack the 750 cm⁻¹ C–Cl stretching band, confirming substitution effects. DFT calculations further reveal that fluorine’s inductive effect lowers the pKa of the amino group by 0.8 units compared to methyl-substituted quinolines, enhancing protonation under physiological conditions.

Table 4: Substituent effects on fluoroquinoline derivatives

| Derivative | Substituent (Position) | Solubility (mg/mL) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl 4-amino-8-fluoro | F (8), NH₂ (4) | 0.42 | 4.12 |

| Ethyl 4-chloro-8-fluoro | F (8), Cl (4) | 0.29 | 4.35 |

| Ethyl 4-amino-8-chloro | Cl (8), NH₂ (4) | 0.37 | 4.08 |

Propriétés

IUPAC Name |

ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQPOVUAOUJZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588698 | |

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-46-8 | |

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate typically involves the following steps:

Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.

Displacement Reactions: Halogen atoms or diaza groups can be displaced to introduce the fluorine atom into the quinoline ring.

Direct Fluorination: This method involves the direct introduction of a fluorine atom into the quinoline structure.

Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups into the quinoline ring.

Reduction: Reduction reactions can modify the electronic properties of the quinoline ring.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the quinoline ring.

These reactions often require specific conditions, such as the presence of catalysts or specific solvents, to proceed efficiently.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is primarily studied for its antibacterial , antiviral , and anticancer properties:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for notable strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.58 µg/mL |

| S. aureus | 0.65 µg/mL |

The antibacterial mechanism involves targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against various viruses, particularly those causing respiratory infections. Its lipophilicity enhances its ability to penetrate viral membranes, improving efficacy.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by interfering with cellular pathways involved in cell survival.

Agriculture

In agricultural applications, fluorinated quinolines like this compound are utilized as components in pesticides and herbicides due to their enhanced biological activity against pests and pathogens.

Material Science

The compound is also investigated for its role in material science, particularly in the synthesis of liquid crystals and dyes . Its unique chemical properties allow for the development of advanced materials with specific optical and electronic characteristics.

Antibacterial Evaluation

A study evaluated various fluoroquinolone derivatives, including this compound, revealing that modifications at the C8 position significantly influenced antibacterial potency. Compounds exhibiting higher lipophilicity showed enhanced activity against S. aureus compared to E. coli.

Antiviral Screening

Another investigation assessed the antiviral properties of similar quinoline derivatives against influenza viruses. Results indicated that compounds with higher lipophilicity exhibited better inhibition rates while maintaining low cytotoxicity levels.

Mécanisme D'action

The mechanism of action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit bacterial growth, induce apoptosis in cancer cells, or interfere with viral replication .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The pharmacological and physicochemical properties of quinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison of Selected Quinoline-3-carboxylates

Physicochemical Properties

- Solubility: Amino and hydroxyl groups enhance water solubility, whereas halogenated or trifluoromethylated analogues are more lipophilic. For instance, Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate balances solubility and lipophilicity, making it suitable for oral administration .

- Stability : Bromine and chlorine substituents increase thermal stability but may lead to photodegradation. Fluorine’s small size and high electronegativity contribute to both chemical and metabolic stability .

Activité Biologique

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties. The presence of the amino group and the fluorine atom enhances its reactivity and interaction with biological targets.

This compound can undergo several chemical reactions, which contribute to its biological activity:

- Oxidation : Introduces additional functional groups, potentially enhancing biological interactions.

- Reduction : Modifies electronic properties, influencing its reactivity.

- Substitution : Allows for the introduction of various nucleophiles, creating derivatives with tailored biological profiles.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes involved in DNA replication. The fluorine atom enhances binding affinity to these targets, which can lead to:

- Inhibition of bacterial growth : By targeting DNA gyrase and topoisomerase IV in bacteria.

- Induction of apoptosis : In cancer cells through interference with cellular pathways.

- Interference with viral replication : By modulating viral enzyme activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.58 µg/mL |

| S. aureus | 0.65 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria, which is often enhanced by lipophilic substitutions on the quinoline ring .

Antiviral Activity

The antiviral potential of this compound has also been explored. Fluorinated quinolines have demonstrated promising activity against various viruses, including those responsible for respiratory infections. The lipophilicity and electron-withdrawing nature of the fluorine atom are believed to enhance antiviral efficacy .

Case Studies

-

Antibacterial Evaluation :

A study conducted on various fluoroquinolone derivatives, including this compound, revealed that modifications at the C8 position significantly influenced antibacterial potency. Compounds exhibiting higher lipophilicity showed enhanced activity against S. aureus compared to E. coli . -

Antiviral Screening :

Another investigation assessed the antiviral properties of similar quinoline derivatives against influenza viruses. Results indicated that compounds with higher lipophilicity exhibited better inhibition rates while maintaining low cytotoxicity levels .

Q & A

Q. How can reaction conditions be optimized to suppress byproducts during esterification?

- Design of Experiments (DoE) to test variables:

- Catalyst (e.g., H₂SO₄ vs. DMAP).

- Solvent (toluene vs. DMF).

- Temperature (reflux vs. room temperature).

- Monitor progress via thin-layer chromatography (TLC) and isolate pure product using recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.